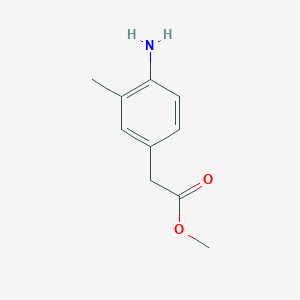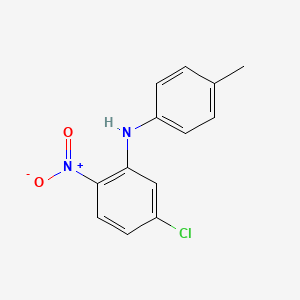
5-Chloro-N-(4-methylphenyl)-2-nitrobenzenamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-N-(4-methylphenyl)-2-nitrobenzenamine is an organic compound with a complex structure that includes a chloro group, a nitro group, and a methylphenyl group attached to a benzenamine backbone
Vorbereitungsmethoden
The synthesis of 5-Chloro-N-(4-methylphenyl)-2-nitrobenzenamine typically involves a multi-step process. One common method includes the nitration of 5-chloro-2-nitroaniline followed by a coupling reaction with 4-methylaniline. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained with high purity.
Analyse Chemischer Reaktionen
5-Chloro-N-(4-methylphenyl)-2-nitrobenzenamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Chloro-N-(4-methylphenyl)-2-nitrobenzenamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, potentially leading to enzyme inhibition or other biological effects. The chloro and methylphenyl groups can also influence the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-Chloro-N-(4-methylphenyl)-2-nitrobenzenamine include:
5-Chloro-2-nitroaniline: Lacks the methylphenyl group.
4-Methyl-2-nitroaniline: Lacks the chloro group.
5-Chloro-N-phenyl-2-nitrobenzenamine: Lacks the methyl group on the phenyl ring.
Eigenschaften
CAS-Nummer |
32724-92-8 |
|---|---|
Molekularformel |
C13H11ClN2O2 |
Molekulargewicht |
262.69 g/mol |
IUPAC-Name |
5-chloro-N-(4-methylphenyl)-2-nitroaniline |
InChI |
InChI=1S/C13H11ClN2O2/c1-9-2-5-11(6-3-9)15-12-8-10(14)4-7-13(12)16(17)18/h2-8,15H,1H3 |
InChI-Schlüssel |
WCKVMYLQVAUBIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





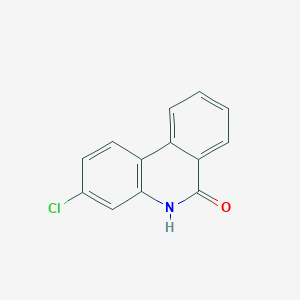
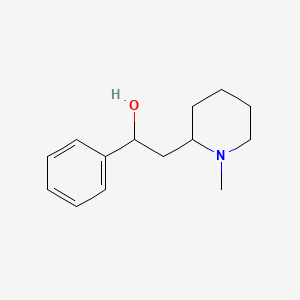

![1-({[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}amino)-4,5-dihydroxy-1,5-dihydro-2H-imidazol-2-onato](/img/structure/B13994440.png)
![[(2R)-5-oxo-5-(N-phenylanilino)pent-3-yn-2-yl] (E)-3-(5-nitrocyclohexen-1-yl)prop-2-enoate](/img/structure/B13994453.png)
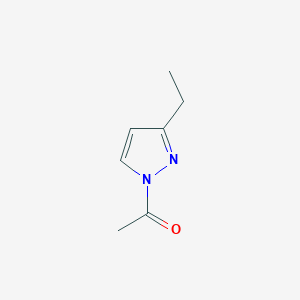

![N-[(1,1-Dimethylnaphthalen-2-ylidene)amino]-2,4-dinitro-aniline](/img/structure/B13994470.png)
![Benzeneethanol, a-[4-[2-(diethylamino)ethoxy]phenyl]-4-methyl-a-(4-methylphenyl)-](/img/structure/B13994475.png)
![[4-(Sulfamoylmethyl)phenyl]arsonic acid](/img/structure/B13994477.png)
